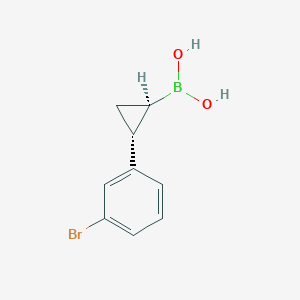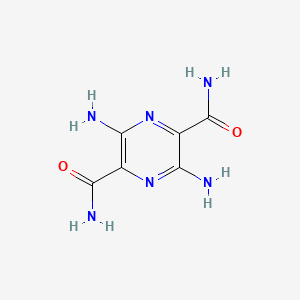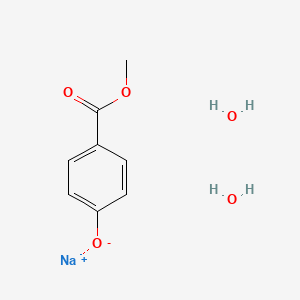![molecular formula C7H6ClN3O2S B13109169 4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13109169.png)
4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by its fused pyrrole and pyrimidine ring system. The presence of a chlorine atom at the 4-position and a methylsulfonyl group at the 2-position of the pyrimidine ring imparts unique chemical properties to this compound. It is widely used in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy and other therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation of ethyl cyanoacetate with 2-chloromethyl-1,3-dioxolane under the action of a catalyst and alkali to generate ethyl 2-cyano-3-(1,3-dioxolane) propionate. This intermediate undergoes a ring-closing reaction with formamidine acetate under alkaline conditions, followed by hydrochloric acid hydrolysis to yield 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine. The final step involves chlorination using a chlorinating reagent to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing by-products and waste. Techniques such as microwave-assisted synthesis and the use of green chemistry principles are employed to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It is involved in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Chlorinating Agents: For the chlorination step.
Catalysts and Alkali: For the α-alkylation and ring-closing reactions.
Solvents: Such as ethanol and tetrahydrofuran (THF) for dissolving reactants and intermediates.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Applications De Recherche Scientifique
4-Chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and treatment of inflammatory diseases.
Biological Research: The compound is used in studies involving cell signaling pathways and gene expression.
Pharmaceutical Industry: It is a key intermediate in the synthesis of various drugs, including ruxolitinib, tofacitinib, and baricitinib.
Materials Science: Its electronic properties make it suitable for developing organic semiconductors and ligands for catalysis.
Mécanisme D'action
The mechanism of action of 4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine involves its role as a kinase inhibitor. It targets specific kinase enzymes, interfering with the JAK-STAT signaling pathway, which is involved in cell division, apoptosis, and immune responses. By inhibiting these enzymes, the compound can modulate gene expression and cellular functions, making it effective in treating cancer and inflammatory diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methylsulfonyl group but shares the core structure.
2-Bromo-7H-pyrrolo[2,3-d]pyrimidine: Substituted with a bromine atom instead of chlorine.
2-Fluoro-7H-pyrrolo[2,3-d]pyrimidine: Substituted with a fluorine atom.
Uniqueness
The presence of both the chlorine atom and the methylsulfonyl group in 4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine imparts unique electronic and steric properties, enhancing its reactivity and specificity as a kinase inhibitor. This makes it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C7H6ClN3O2S |
|---|---|
Poids moléculaire |
231.66 g/mol |
Nom IUPAC |
4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6ClN3O2S/c1-14(12,13)7-10-5(8)4-2-3-9-6(4)11-7/h2-3H,1H3,(H,9,10,11) |
Clé InChI |
PWNCOCRKZBARAV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC2=C(C=CN2)C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


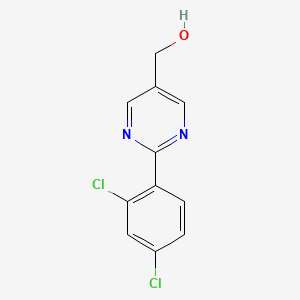

![7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13109102.png)
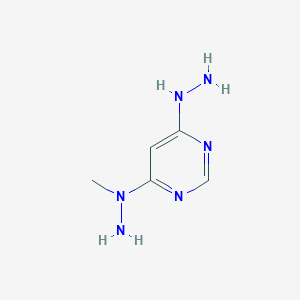
![2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B13109110.png)

